6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, which imparts distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Related compounds have been found to exhibit anticonvulsant activities , suggesting potential targets could be voltage-gated ion channels and GABAergic activity .
Mode of Action
It is suggested that the compound may inhibit voltage-gated ion channels and modulate gabaergic activity , which are common mechanisms for anticonvulsant drugs.
Biochemical Pathways
Based on its potential anticonvulsant activity , it may be involved in the modulation of neurotransmitter release and neuronal excitability.
Result of Action
Related compounds have shown potent anticonvulsant activities in the maximal electroshock test (mes) .
Biochemical Analysis
Biochemical Properties
6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby affecting cellular responses to DNA damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . By altering this pathway, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . By inhibiting CDKs, this compound can halt cell division, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can influence the long-term effects of the compound on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing toxicity . These findings highlight the importance of dose optimization in the therapeutic use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes . This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells by membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and therapeutic efficacy . For instance, its accumulation in tumor tissues can enhance its anticancer effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its localization is often directed by targeting signals or post-translational modifications . For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with DNA and transcription factors . Similarly, its localization to mitochondria can influence mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions to form the desired fused ring system . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with careful control of reaction parameters to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives with potential biological activity .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: A compound with a similar fused ring system but different substituents.
5-Oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidine: Another heterocyclic compound with comparable structural features.
Uniqueness
6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific ring fusion and the electronic properties conferred by its structure. This uniqueness contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1,3H,2,4H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXZEDSINKVUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29303-21-7 | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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